Ethyl {2-[(thiophen-2-ylsulfonyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
ETHYL 2-{2-[(2-THIENYLSULFONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of ETHYL 2-{2-[(2-THIENYLSULFONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under acidic conditions.
Esterification: The final step involves the esterification of the intermediate product with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-{2-[(2-THIENYLSULFONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-{2-[(2-THIENYLSULFONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound is utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(2-THIENYLSULFONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the thienylsulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes.
Comparison with Similar Compounds
ETHYL 2-{2-[(2-THIENYLSULFONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal agent with a thiazole ring, used to treat fungal infections.
The uniqueness of ETHYL 2-{2-[(2-THIENYLSULFONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C11H12N2O4S3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 2-[2-(thiophen-2-ylsulfonylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C11H12N2O4S3/c1-2-17-9(14)6-8-7-19-11(12-8)13-20(15,16)10-4-3-5-18-10/h3-5,7H,2,6H2,1H3,(H,12,13) |
InChI Key |
CJVSPJWSSQJJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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